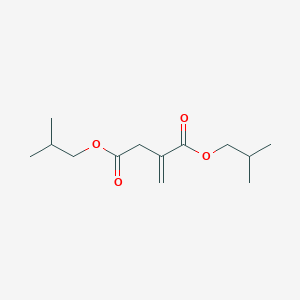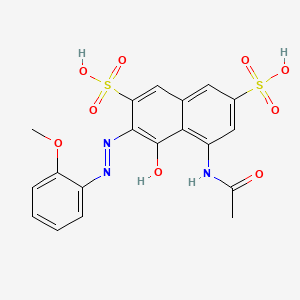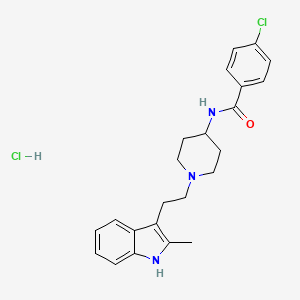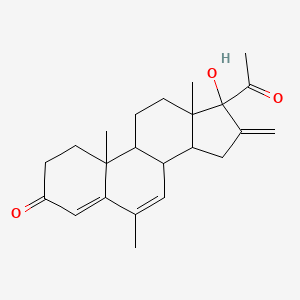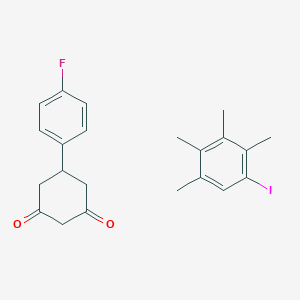
5-(4-Fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)cyclohexane-1,3-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a cyclohexane-1,3-dione derivative with a fluorophenyl group, while the latter is an iodinated aromatic compound with four methyl groups. These compounds are of interest in various fields of chemistry due to their unique structural features and reactivity.
準備方法
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the desired product . Industrial production methods may involve similar reactions but optimized for large-scale synthesis, ensuring high yield and purity.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent over-iodination and ensure selective mono-iodination.
化学反応の分析
5-(4-Fluorophenyl)cyclohexane-1,3-dione: undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in:
Nucleophilic substitution: The iodine can be replaced by nucleophiles such as hydroxide or amine groups.
Coupling reactions: It can undergo coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
科学的研究の応用
5-(4-Fluorophenyl)cyclohexane-1,3-dione: is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
1-iodo-2,3,4,5-tetramethylbenzene: is utilized in:
Organic synthesis: As a precursor for the synthesis of more complex aromatic compounds.
Material science: In the development of novel materials with unique electronic properties.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
作用機序
The mechanism of action for 5-(4-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, influencing biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its ability to undergo substitution reactions, forming new compounds with potential biological or material applications. The iodine atom plays a crucial role in these reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be compared with other cyclohexane-1,3-dione derivatives, such as:
- 5-(4-Chlorophenyl)cyclohexane-1,3-dione
- 5-(4-Methylphenyl)cyclohexane-1,3-dione
These compounds share similar structural features but differ in their substituents, affecting their reactivity and applications.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as:
- 1-iodo-2,3,5,6-tetramethylbenzene
- 1-iodo-2,4,5-trimethylbenzene
These compounds have similar iodine substitution patterns but differ in the number and position of methyl groups, influencing their chemical behavior and applications.
特性
分子式 |
C22H24FIO2 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
5-(4-fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H11FO2.C10H13I/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9;1-6-5-10(11)9(4)8(3)7(6)2/h1-4,9H,5-7H2;5H,1-4H3 |
InChIキー |
QBYQRXCXGJGODR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1C(CC(=O)CC1=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
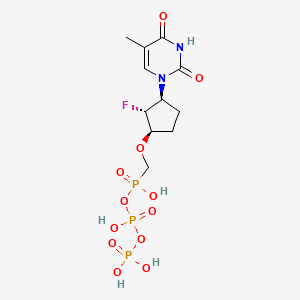
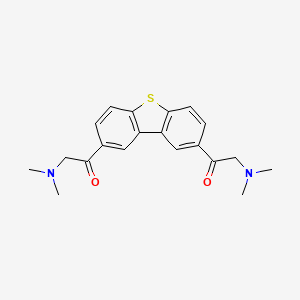

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

